4-(3-chloro-4-ethoxyphenyl)-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole
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Overview
Description
4-(3-chloro-4-ethoxyphenyl)-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole is a complex organic compound that features a thiazole ring substituted with a triazole ring and a chlorinated ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloro-4-ethoxyphenyl)-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole typically involves multi-step organic reactions. One common approach is as follows:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Triazole Ring: The triazole ring can be introduced via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Substitution with Chlorinated Ethoxyphenyl Group: The final step involves the substitution reaction where the chlorinated ethoxyphenyl group is introduced to the thiazole-triazole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(3-chloro-4-ethoxyphenyl)-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The chlorinated ethoxyphenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-chloro-4-ethoxyphenyl)-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its structural features make it a candidate for investigating the mechanisms of various biological pathways.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 4-(3-chloro-4-ethoxyphenyl)-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-chloro-4-methoxyphenyl)-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole
- 4-(3-chloro-4-ethoxyphenyl)-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)oxazole
- 4-(3-chloro-4-ethoxyphenyl)-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)imidazole
Uniqueness
What sets 4-(3-chloro-4-ethoxyphenyl)-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole apart from similar compounds is its specific combination of functional groups and ring structures. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 4-(3-chloro-4-ethoxyphenyl)-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole is a novel thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound's chemical formula is C20H17ClN4OS, with a molecular weight of 394.89 g/mol. Its structure includes a thiazole ring, a triazole moiety, and a chloro-substituted ethoxyphenyl group, which are critical for its biological activity.
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. The IC50 values for various thiazole compounds indicate their effectiveness against different cancer cell lines. For instance:
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
9 | A-431 | 1.61 ± 1.92 |
10 | Jurkat | 1.98 ± 1.22 |
The presence of electron-donating groups such as methyl at specific positions on the phenyl ring enhances cytotoxic activity. Molecular dynamics simulations suggest that these compounds interact with target proteins primarily through hydrophobic contacts, contributing to their anticancer effects .
Antibacterial Activity
The compound has shown promising results in inhibiting the growth of Mycobacterium tuberculosis . A study evaluated the antibacterial activity against various strains, revealing:
Compound | Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
4 | Mycobacterium tuberculosis | ≤ 10 µg/mL |
Thiazole derivatives generally exhibit broad-spectrum antibacterial activity, likely due to their ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways .
Antifungal Activity
In addition to its antibacterial properties, the compound has demonstrated antifungal activity against several fungal strains. The following table summarizes its antifungal efficacy:
Compound | Fungal Strain | MIC (µg/mL) |
---|---|---|
8 | Candida albicans | ≤ 5 |
12 | Aspergillus niger | ≤ 10 |
These findings suggest that the thiazole structure may enhance membrane permeability and disrupt fungal cell integrity .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by modulating Bcl-2 family proteins, which are crucial regulators of cell death.
- Enzyme Inhibition : It inhibits key enzymes involved in bacterial and fungal metabolism, leading to growth suppression.
- DNA Interaction : Some studies suggest that thiazole derivatives can intercalate with DNA, disrupting replication and transcription processes.
Case Studies
Several case studies highlight the therapeutic potential of thiazole derivatives:
- Case Study 1 : A clinical trial assessed the efficacy of a thiazole derivative similar to our compound in patients with resistant cancer types. Results indicated a significant reduction in tumor size and improved patient survival rates.
- Case Study 2 : Research on thiazole compounds as adjunct therapies for tuberculosis showed enhanced bacterial clearance when combined with standard treatments.
Properties
IUPAC Name |
4-(3-chloro-4-ethoxyphenyl)-2-(5-methyl-1-phenyltriazol-4-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4OS/c1-3-26-18-10-9-14(11-16(18)21)17-12-27-20(22-17)19-13(2)25(24-23-19)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGZBLPORVJETM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC=C4)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.